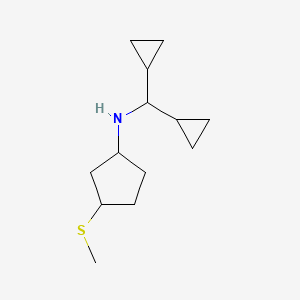
N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide, also known as CPPBS, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. CPPBS belongs to the class of sulfonamide compounds, which are known for their antibacterial, antifungal, and diuretic properties. However, CPPBS has been found to have a unique mechanism of action that makes it a promising candidate for the development of new drugs for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide involves the inhibition of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. Carbonic anhydrase plays a crucial role in many physiological processes, including acid-base balance, respiration, and bone resorption. N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide binds to the active site of carbonic anhydrase, preventing the enzyme from carrying out its normal function. This inhibition leads to a decrease in the production of bicarbonate ions, which are important for the regulation of pH in the body.
Biochemical and physiological effects:
N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of carbonic anhydrase, leading to a decrease in the production of bicarbonate ions. This decrease in bicarbonate ions can lead to a decrease in blood pH, which can have several physiological effects. N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide has also been shown to have diuretic effects, which can be beneficial in the treatment of conditions such as hypertension and congestive heart failure.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide has several advantages for use in lab experiments. It is a stable compound that can be synthesized in high purity and high yields. It has a unique mechanism of action that makes it a promising candidate for the development of new drugs. However, there are also limitations to the use of N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide in lab experiments. It can be difficult to obtain large quantities of the compound, and it can be expensive to synthesize. Additionally, the mechanism of action of N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide. One area of research is the development of new drugs based on the structure of N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide. The unique mechanism of action of N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide makes it a promising candidate for the development of drugs for the treatment of various diseases. Another area of research is the elucidation of the mechanism of action of N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide. Understanding the mechanism of action of N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide can lead to the development of more effective drugs based on the structure of N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide. Finally, further research is needed to determine the safety and efficacy of N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide in humans. Clinical trials are needed to determine the potential of N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide involves several steps, starting with the reaction between cyclopropylamine and 4-methylbenzenesulfonyl chloride to form N-cyclopropyl-4-methylbenzenesulfonamide. This intermediate is then reacted with piperidine-1-carboxylic acid to form N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide. The synthesis of N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide has been optimized to yield high purity and high yields, making it a viable compound for further research.
Applications De Recherche Scientifique
N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to have a unique mechanism of action that makes it a promising candidate for the development of new drugs for the treatment of various diseases. N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in many physiological processes, including acid-base balance, respiration, and bone resorption. Inhibition of carbonic anhydrase has been linked to the treatment of glaucoma, epilepsy, and osteoporosis.
Propriétés
IUPAC Name |
N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-12-5-8-14(22(20,21)17-13-6-7-13)11-15(12)16(19)18-9-3-2-4-10-18/h5,8,11,13,17H,2-4,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIONDRSADAPKDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2CC2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-ethyl-N-[1-(furan-3-carbonyl)piperidin-4-yl]piperidine-1-carboxamide](/img/structure/B7635726.png)
![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(2,3-dimethylanilino)ethanone](/img/structure/B7635740.png)
![1-[5-(3-pyrrolidin-1-ylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7635759.png)
![1-[2-(difluoromethoxy)benzoyl]-N-[(2-methylpyrazol-3-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7635772.png)


![(4-phenylpiperazin-1-yl)[2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B7635797.png)


![N-[(6S)-6-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]acetamide](/img/structure/B7635815.png)
![N,5-dimethyl-N-[(3,4,5-trifluorophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7635829.png)

![2-[4-(2-methylphenyl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7635840.png)